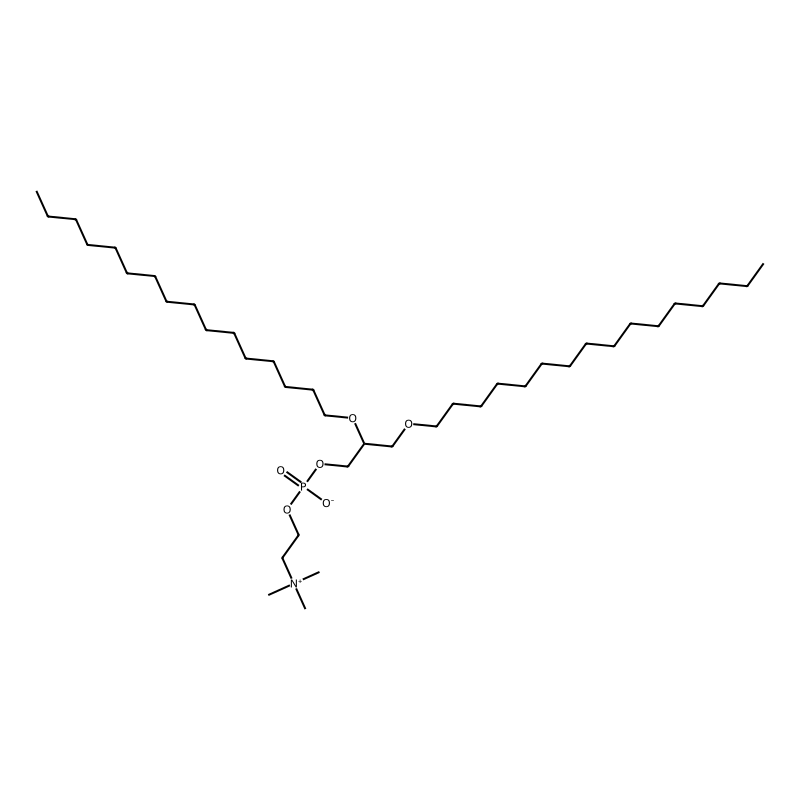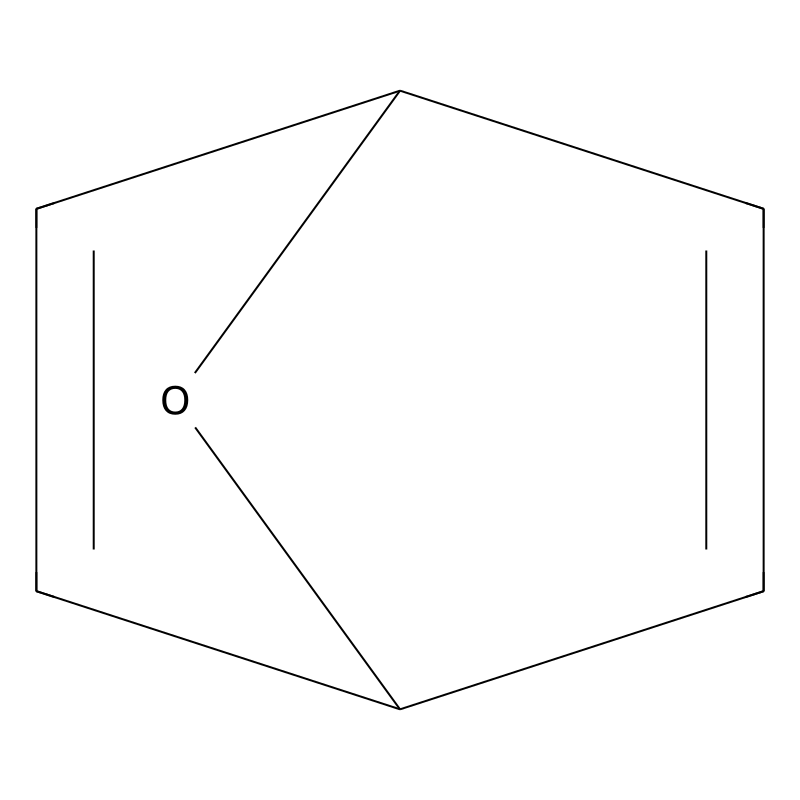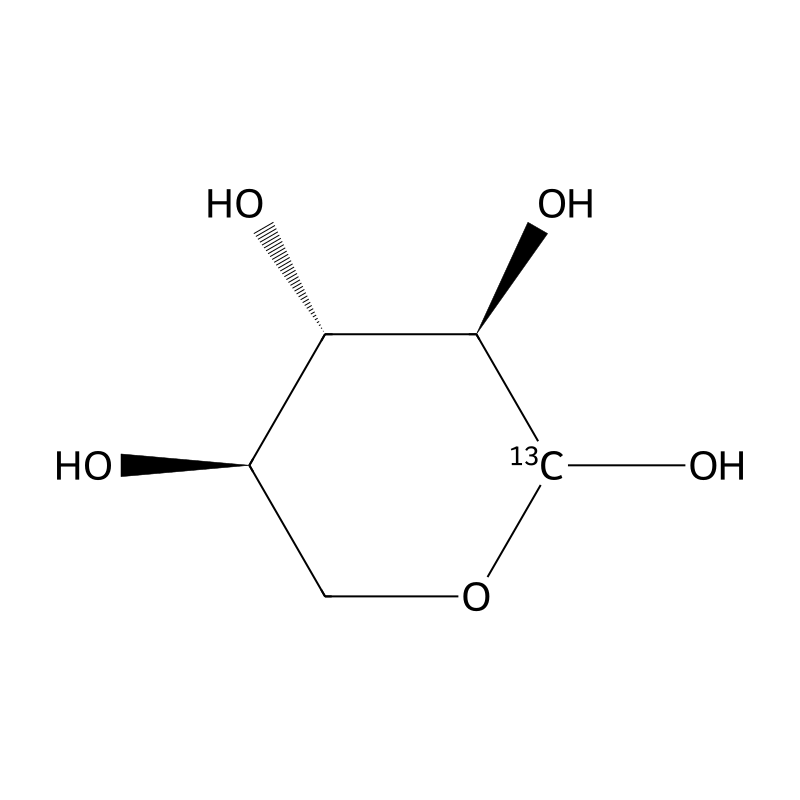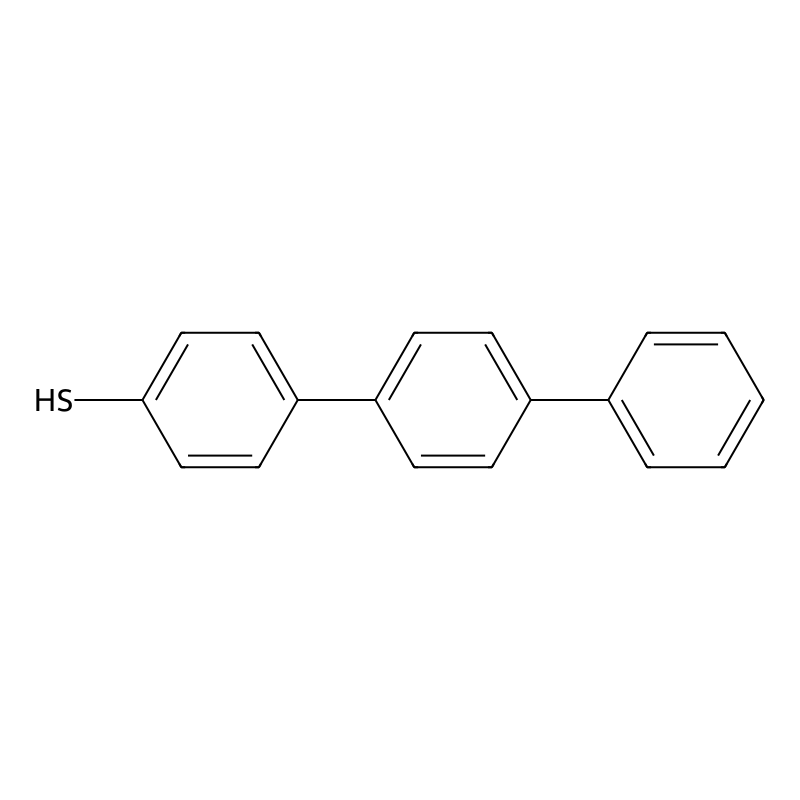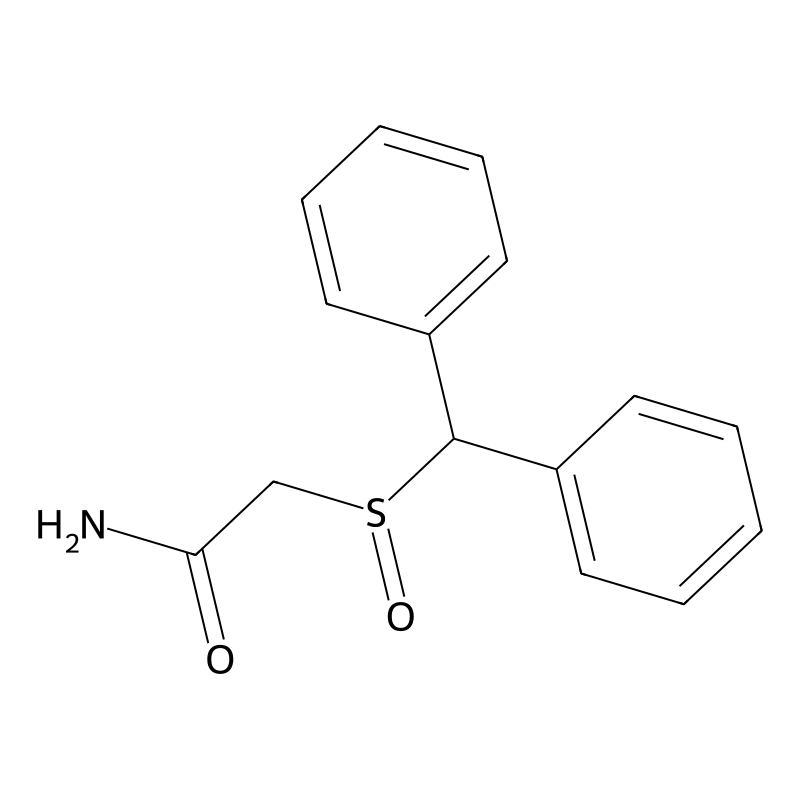LAS38096
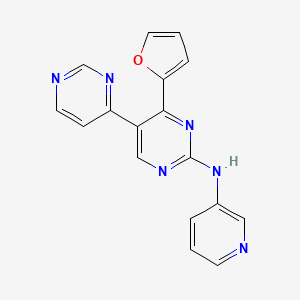
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
LAS38096, chemically known as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, is a potent and selective antagonist of the adenosine A2B receptor. This compound belongs to a class of non-xanthine derivatives that have been developed for their therapeutic potential in various diseases, particularly those involving inflammation and cancer. Its unique structural features contribute to its high affinity and selectivity for the A2B receptor, making it a significant subject of pharmacological research.
- Formation of Bipyrimidine Structure: The bipyrimidine core is synthesized through condensation reactions involving appropriate pyrimidine precursors.
- Substitution Reactions: The introduction of the furyl and pyridinyl groups occurs via nucleophilic substitution, allowing for the selective functionalization at specific positions on the bipyrimidine scaffold.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
These reactions are crucial for obtaining LAS38096 with the desired pharmacological properties.
LAS38096 has demonstrated significant biological activity as an antagonist at the adenosine A2B receptor. Its efficacy has been evaluated through various assays, showing that it effectively inhibits receptor activation by endogenous adenosine. This action is particularly relevant in contexts such as:
- Inflammation: By blocking the A2B receptor, LAS38096 may reduce inflammatory responses.
- Cancer: Its antagonistic effects can potentially inhibit tumor growth and metastasis by modulating tumor microenvironments.
In vitro studies indicate that LAS38096 exhibits a high binding affinity for the A2B receptor, significantly impacting its biological activity .
The synthesis of LAS38096 can be summarized in several steps:
- Preparation of 4,5-Diarylpyrimidines: Initial synthesis involves creating a 4,5-diarylpyrimidine framework through cyclization reactions.
- Furyl and Pyridinyl Substitution: Subsequent reactions introduce the furyl and pyridinyl moieties via electrophilic aromatic substitution.
- Final Purification: The final compound is isolated and purified through crystallization or chromatographic techniques to achieve pharmaceutical-grade quality.
These methods highlight the complexity involved in synthesizing LAS38096 while ensuring its structural integrity and biological efficacy .
LAS38096 holds promise in various therapeutic applications:
- Anti-inflammatory Treatments: Its role as an A2B antagonist suggests potential use in treating chronic inflammatory diseases.
- Cancer Therapy: By modulating immune responses and tumor microenvironments, it may serve as a therapeutic agent in oncology.
- Diagnostic Imaging: Research into radiolabeled derivatives of LAS38096 indicates potential applications in positron emission tomography (PET) imaging for A2B receptors .
Studies on LAS38096 have focused on its interactions with various biological systems:
- Receptor Binding Studies: These studies assess how LAS38096 binds to adenosine receptors compared to other ligands, providing insights into its selectivity and affinity.
- Pharmacokinetic Profiles: Investigations into absorption, distribution, metabolism, and excretion (ADME) characteristics help understand how LAS38096 behaves in vivo.
- Combination Therapies: Research has explored its efficacy in combination with other drugs to enhance therapeutic outcomes in cancer treatment .
Several compounds share structural similarities with LAS38096, primarily within the realm of adenosine receptor antagonists. Notable examples include:
| Compound Name | Structure Type | Receptor Target | Unique Features |
|---|---|---|---|
| 1,3-Dipropyl-8-cyclopentylxanthine | Xanthine derivative | Adenosine A1 | High selectivity for A1 receptors |
| Caffeine | Methylxanthine | Adenosine A1/A2A | Stimulant effects; less selective |
| SCH58261 | Xanthine derivative | Adenosine A2A | Potent antagonist with different selectivity profile |
| MRS1706 | Non-xanthine derivative | Adenosine A3 | Selective antagonist with distinct pharmacological effects |
LAS38096's unique bipyrimidinyl structure differentiates it from these compounds, contributing to its specific interactions with the A2B receptor while maintaining a favorable pharmacological profile .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Dates
2: Vidal B, Nueda A, Esteve C, Domenech T, Benito S, Reinoso RF, Pont M, Calbet M, López R, Cadavid MI, Loza MI, Cárdenas A, Godessart N, Beleta J, Warrellow G, Ryder H. Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (LAS38096), a potent, selective, and efficacious A2B adenosine receptor antagonist. J Med Chem. 2007 May 31;50(11):2732-6. PubMed PMID: 17469811.




